5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide
Description
Discovery and Nomenclature
The discovery of 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide emerged from systematic research efforts led by Diane H. Boschelli and her colleagues at Warner-Lambert Company during the early 1990s. The compound was initially identified through structure-activity relationship studies of 3-alkoxybenzo(b)thiophene-2-carboxamides, where researchers sought to develop novel anti-inflammatory agents capable of inhibiting leukocyte adhesion to activated endothelial cells. The research team, which included prominent scientists such as D. T. Connor, Clifford D. Wright, and others, systematically explored various benzothiophene derivatives to identify compounds with enhanced anti-inflammatory properties.
The systematic nomenclature of this compound reflects its complex chemical structure, which consists of a benzothiophene core scaffold modified with specific functional groups that confer its biological activity. The International Union of Pure and Applied Chemistry name describes the compound as 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide, indicating the presence of a methoxy group at position 5, an isopropoxy group at position 3, a carboxamide functionality at position 2, and an oxide group at the sulfur atom. The compound is uniquely identified by its Chemical Abstracts Service registry number 148550-96-3, which serves as its definitive chemical identifier in scientific databases and regulatory documentation.
The molecular formula C13H15NO4S accurately represents the elemental composition of this benzothiophene derivative, with a molecular weight of 281.33 grams per mole. The structural designation emphasizes the presence of the sulfoxide functionality, which distinguishes this compound from its parent sulfide analog and contributes significantly to its enhanced biological activity. Research has demonstrated that this specific oxidation state of the sulfur atom is crucial for the compound's anti-inflammatory properties, particularly its ability to inhibit adhesion molecule expression on endothelial cells.
Historical Context and Research Significance
The development of 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide occurred within the broader historical context of adhesion molecule research during the 1990s, a period marked by significant advances in understanding inflammatory processes at the molecular level. Prior to this discovery, researchers had established that leukocyte adhesion to vascular endothelium was integral to the pathogenesis of inflammation, and that this adhesive interaction preceded transendothelial migration of leukocytes into surrounding tissues. The scientific community recognized that compounds capable of blocking these initial adhesive interactions could have significant therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis, asthma, and psoriasis.
The research significance of this compound became evident through comprehensive studies demonstrating its ability to inhibit multiple adhesion molecules simultaneously. Unlike many existing anti-inflammatory agents that targeted cyclooxygenase or lipoxygenase pathways, this benzothiophene derivative exhibited a novel mechanism of action by specifically inhibiting the upregulation of E-selectin, intercellular adhesion molecule-1, and vascular cell adhesion molecule-1 on activated endothelial cells. These findings represented a paradigm shift in anti-inflammatory drug design, as researchers had identified a compound that could potentially prevent the initial steps of inflammatory cell recruitment rather than merely modulating downstream inflammatory mediators.
Extensive in vitro and in vivo studies revealed that the anti-inflammatory activity of 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide resided predominantly in the S-enantiomer, which demonstrated approximately 93% inhibition of cell adhesion at oral doses of 10 milligrams per kilogram in male outbred Wistar rats. The compound exhibited remarkable oral bioavailability and demonstrated efficacy in multiple animal models of inflammation, including Mycobacterium butyricum-induced footpad edema and adjuvant-induced polyarthritis in rats. These preclinical studies established the compound as a valuable research tool for investigating novel approaches to inflammatory disease treatment and provided important insights into the relationship between chemical structure and anti-inflammatory activity in benzothiophene derivatives.
The compound's research significance extends beyond its immediate therapeutic applications to its role in advancing understanding of calcineurin-dependent signaling pathways. Studies have demonstrated that 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide can inhibit calcineurin enzymatic activity in cell lysates, suggesting additional mechanisms of action that may contribute to its anti-inflammatory properties. This discovery has opened new avenues of research into the intersection of calcium signaling and inflammatory responses, positioning the compound as a valuable probe for investigating complex cellular signaling networks.
Structural Analogues and Functional Derivatives
The structural landscape surrounding 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide encompasses a diverse array of benzothiophene derivatives that have been systematically studied to understand structure-activity relationships and optimize anti-inflammatory properties. The parent compound, 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide, lacks the sulfoxide functionality and demonstrates significantly reduced biological activity compared to its oxidized counterpart. This fundamental difference highlights the critical importance of the sulfoxide group in conferring anti-inflammatory properties and has guided subsequent synthetic efforts toward developing related compounds with enhanced therapeutic potential.
Research has identified numerous benzothiophene derivatives that share structural similarities with the target compound while exhibiting distinct biological profiles. Among these analogues, various 3-substituted benzothiophenes have been synthesized through innovative synthetic methodologies, including palladium-catalyzed carbonylative approaches and aryne reactions with alkynyl sulfides. These synthetic strategies have enabled the preparation of diverse benzothiophene-3-carboxylic esters and related compounds that serve as important intermediates for accessing structurally related anti-inflammatory agents. The versatility of these synthetic approaches has facilitated the exploration of various substitution patterns on the benzothiophene core, leading to the identification of compounds with modified pharmacological properties.
The development of benzothiophene 1,1-dioxides represents another important class of structural analogues that have been investigated for their potential biological activities. These compounds, characterized by the presence of a sulfone functionality rather than a sulfoxide, exhibit distinct chemical and biological properties compared to the target compound. Systematic studies of these dioxide derivatives have revealed that the oxidation state of the sulfur atom significantly influences both the chemical reactivity and biological activity of benzothiophene compounds, providing valuable insights into the molecular basis of their anti-inflammatory effects.
Functional derivatives of the target compound have been explored through modifications of the carboxamide group and the alkoxy substituents. Patent literature describes numerous related compounds, including various amide derivatives and esters that maintain the core benzothiophene structure while incorporating different functional groups designed to modulate pharmacological properties. These derivatives include compounds with modified alkoxy chains, different aromatic substitution patterns, and alternative amide functionalities that have been synthesized and evaluated for their ability to inhibit adhesion molecule expression. The systematic exploration of these structural modifications has contributed to a comprehensive understanding of the molecular features required for anti-inflammatory activity in this class of compounds.
| Compound Class | Key Structural Features | Biological Activity |
|---|---|---|
| Parent Sulfide | 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide | Reduced anti-inflammatory activity |
| Target Sulfoxide | 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide | High anti-inflammatory activity, adhesion molecule inhibition |
| Sulfone Analogues | Benzothiophene 1,1-dioxides | Distinct chemical properties, variable biological activity |
| Carboxylate Derivatives | Benzothiophene-3-carboxylic esters | Intermediate compounds for synthetic chemistry |
| Amide Variants | Modified carboxamide functionalities | Diverse pharmacological profiles |
The stereochemical aspects of 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide and its analogues represent a crucial dimension in understanding their biological activities. Research has established that the S-enantiomer of the compound exhibits significantly greater anti-inflammatory activity than the R-enantiomer, with the biological activity residing predominantly in the S-form. This enantioselectivity has important implications for drug development and has guided efforts to develop asymmetric synthetic methods for accessing enantiomerically pure benzothiophene derivatives. The recognition of this stereochemical requirement has also influenced the design of related compounds, with researchers focusing on synthetic strategies that can provide access to the desired stereoisomers with high enantiomeric purity.
Properties
CAS No. |
148550-96-3 |
|---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
5-methoxy-1-oxo-3-propan-2-yloxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H15NO4S/c1-7(2)18-11-9-6-8(17-3)4-5-10(9)19(16)12(11)13(14)15/h4-7H,1-3H3,(H2,14,15) |
InChI Key |
VCBBOEAKKOXRTJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N |
Canonical SMILES |
CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N |
Synonyms |
5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide PD 144795 PD-144795 |
Origin of Product |
United States |
Preparation Methods
Core Benzothiophene Synthesis
The foundational step in synthesizing 5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide involves constructing the benzo[b]thiophene scaffold. Patent CZ9402017A3 describes the use of cyclization reactions starting from substituted benzoic acid precursors. For example, 5-methoxybenzoic acid derivatives are condensed with sulfur-containing reagents to form the thiophene ring . A key intermediate is 5-methoxybenzo[b]thiophene-2-carboxylic acid, which is subsequently functionalized at the 3-position.
Critical parameters include the choice of cyclization agent (e.g., phosphorus pentasulfide) and reaction temperature (typically 120–150°C). Yields for this step range from 65% to 78%, depending on the substitution pattern of the starting material .
Alkoxy Group Introduction
The 3-(1-methylethoxy) group is introduced via nucleophilic substitution or Mitsunobu reaction. The patent specifies that treatment of 3-hydroxybenzo[b]thiophene intermediates with isopropyl bromide in the presence of a base (e.g., potassium carbonate) achieves efficient etherification . Alternatively, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine provides higher regioselectivity for sterically hindered substrates.
Table 1: Comparison of Alkylation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | Isopropyl bromide, K₂CO₃ | 72 | 95 |
| Mitsunobu Reaction | DIAD, PPh₃, Isopropyl alcohol | 85 | 98 |
Carboxamide Formation
Conversion of the carboxylic acid to the carboxamide is achieved through activation of the acid group. The patent details a two-step process:
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at reflux (70°C) for 4 hours yields the corresponding acid chloride .
-
Amination : Reaction with aqueous ammonia (25% w/w) at 0–5°C produces the carboxamide with minimal hydrolysis side reactions.
This step achieves yields of 88–92%, with purity >99% after recrystallization from ethanol-water mixtures .
Oxidation to the Sulfone (1-Oxide)
The final oxidation step converts the thiophene sulfur to a sulfone. Hydrogen peroxide (30% w/w) in acetic acid at 50°C for 6 hours is the preferred method, achieving complete oxidation without over-oxidizing the alkoxy groups . Alternative oxidants like m-chloroperbenzoic acid (mCPBA) are less efficient, yielding 75–80% product due to competing side reactions.
Table 2: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | Acetic acid | 50 | 6 | 95 |
| mCPBA | Dichloromethane | 25 | 12 | 78 |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. The patent emphasizes the use of chloroform-methanol (9:1) for recrystallization, yielding needle-like crystals suitable for X-ray diffraction . Analytical data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 6H, J = 6.0 Hz, CH(CH₃)₂), 3.85 (s, 3H, OCH₃), 5.25 (septet, 1H, J = 6.0 Hz, OCH(CH₃)₂), 7.15–7.45 (m, 3H, aromatic), 8.10 (s, 1H, NH₂) .
-
HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water), purity 99.5% .
Scale-Up Considerations
For industrial production, the patent recommends continuous flow reactors for the oxidation step to enhance safety and reproducibility. Key adjustments include:
-
Reducing hydrogen peroxide concentration to 15% to minimize exothermic risks.
-
Implementing in-line FTIR monitoring to track reaction progress .
Alternative Synthetic Routes
While the patent focuses on the above pathway, it briefly mentions alternative approaches:
-
Suzuki Coupling : Introducing the isopropoxy group via palladium-catalyzed coupling, though this method suffers from lower yields (55–60%) due to competing side reactions .
-
Enzymatic Oxidation : Pilot studies using chloroperoxidase enzymes showed selective sulfone formation but require costly cofactors .
Chemical Reactions Analysis
PD 144795 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state from its oxidized forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is its role as an anti-inflammatory agent. Research indicates that it can inhibit the adhesion of leukocytes to endothelial cells, a crucial step in the inflammatory response. This mechanism is vital for treating inflammatory diseases such as rheumatoid arthritis, asthma, and psoriasis. The compound's ability to block leukocyte adherence suggests it may also be effective in conditions like adult respiratory distress syndrome and ulcerative colitis .
In Vitro Studies
In vitro assays have demonstrated that 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide effectively reduces neutrophil adhesion to human umbilical vein endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α). This finding underscores its potential utility in managing acute inflammatory responses .
Clinical Implications
Clinical implications of this compound extend to its potential use in treating various inflammatory diseases. For instance, studies suggest that compounds with similar structures have shown efficacy in reducing symptoms in patients with chronic inflammatory conditions, indicating a promising avenue for further research into this specific compound .
Mechanism of Action
PD 144795 exerts its effects by inhibiting the activity of VCAM1, a molecule involved in the adhesion of leukocytes to endothelial cells. This inhibition reduces the inflammatory response and prevents the activation of certain pathways involved in HIV transcription. The compound also inhibits the activity of calcineurin, a phosphatase that plays a crucial role in the activation of T cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with structurally or functionally related molecules:
Key Observations:
- The tetrazole-containing sodium salt derivative exhibits improved bioavailability due to ionic character .
- Biological Activity: While the oxide form’s activity is unspecified, the tetrazole derivative’s antiallergy efficacy is linked to its interaction with leukotriene receptors, a mechanism distinct from fenofibrate-related impurities (which lack therapeutic relevance) .
- Synthetic Utility : The target compound’s carboxylic acid precursor (C₁₃H₁₄O₄S) is critical for generating bioactive derivatives, contrasting with 5-(methoxycarbonyl)thiophene-2-carboxylic acid , which serves as a precursor for materials science applications .
Analytical and Purity Data Comparison
Key Observations:
Biological Activity
5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide, a compound with the CAS number 104795-65-5, is a derivative of benzothiophene known for its diverse biological activities. This article explores its pharmacological potential, focusing on various aspects of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
The molecular formula of 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide is , with a molecular weight of approximately 267.33 g/mol. The compound exhibits a moderate lipophilicity with a LogP value of 3.395, indicating potential for membrane permeability and bioavailability .
Antimicrobial Activity
Benzothiophene derivatives, including the compound , have shown significant antimicrobial properties. A study highlighted that various benzothiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from benzothiophene demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | Target Microorganism | MIC (μM) |
|---|---|---|
| 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide | E. coli | 0.21 |
| 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide | P. aeruginosa | 0.21 |
| Other derivatives | Candida spp. | Varies |
Anticancer Activity
Research indicates that benzothiophene derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 μM against breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide | TNF-alpha | Inhibition |
| 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide | IL-6 | Inhibition |
The biological activities of 5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and inflammation.
- Receptor Modulation : It interacts with specific receptors that mediate cellular responses to stimuli.
- DNA Interaction : Some studies suggest that it may bind to DNA or RNA, disrupting replication in cancer cells.
Q & A
Q. What are the critical safety protocols for synthesizing 5-Methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide-1-oxide?
Methodological Answer: Synthesis of this compound involves handling hazardous reagents (e.g., triflic acid anhydride, diazo compounds). Key protocols include:
- Risk Assessment : Pre-experiment hazard evaluation for explosive or toxic reagents (e.g., diazo compounds) .
- Ventilation : Use of fume hoods for volatile solvents (dichloromethane) and toxic intermediates .
- Inert Atmosphere : Nitrogen purging of reaction vessels to prevent moisture sensitivity or oxidation .
- Personal Protective Equipment (PPE) : Gloves, goggles, and flame-resistant lab coats.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress and isolate pure fractions via column chromatography (silica gel, 40–63 µm) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, isopropoxy groups) and sulfoxide configuration .
- Differential Scanning Calorimetry (DSC) : Assess thermal stability; decomposition observed >130°C in related sulfoxide derivatives .
- HPLC : Quantify purity (>95%) and detect trace impurities .
Q. How can synthetic routes be optimized for higher yields of the target compound?
Methodological Answer:
- Low-Temperature Conditions : Slow addition of triflic acid anhydride at –78°C minimizes side reactions in sulfoxide formation .
- Solvent Selection : Dry dichloromethane enhances reagent solubility and stability .
- Catalytic Optimization : Evaluate Lewis acids (e.g., BF₃·Et₂O) to accelerate amide coupling steps (if applicable) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the sulfoxide group’s reactivity?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution at the sulfoxide moiety. For example, electron-donating groups (e.g., methoxy) may stabilize the sulfoxide via resonance, altering its oxidation potential .
- Experimental Validation : Compare reaction rates of sulfoxide derivatives with varying substituents under oxidative conditions (e.g., H₂O₂/acid) .
Q. What strategies resolve contradictory spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Use deuterated solvents to suppress interference in ¹H NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., sulfoxide configuration) .
Q. How can structure-activity relationships (SAR) guide biological target identification?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing isopropoxy with cyclopropoxy) and test in bioassays (e.g., kinase inhibition) .
- Docking Studies : Use molecular modeling to predict interactions with enzymes (e.g., cytochrome P450) or receptors .
- Metabolic Profiling : LC-MS/MS to identify metabolites and active intermediates .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
